molecular formula C12H17NO B13317138 (2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine

Cat. No.: B13317138
M. Wt: 191.27 g/mol
InChI Key: QAMFOPPPDHATJR-LLVKDONJSA-N
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Description

(2R)-2-[(4-Methoxyphenyl)methyl]pyrrolidine is a chiral pyrrolidine derivative featuring a 4-methoxybenzyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry (R configuration at C2) and aromatic substitution pattern make it valuable in asymmetric catalysis, medicinal chemistry, and as an intermediate in organic synthesis. Pyrrolidine derivatives are widely studied due to their conformational rigidity, hydrogen-bonding capabilities, and versatility in drug design .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3/t11-/m1/s1

InChI Key

QAMFOPPPDHATJR-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2CCCN2

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine typically involves the reaction of (4-methoxyphenyl)methylamine with a suitable pyrrolidine precursor. One common method is the reductive amination of (4-methoxyphenyl)methyl ketone with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the pyrrolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction can lead to the removal of the methoxy group or modification of the pyrrolidine ring.

Scientific Research Applications

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (2R)-2-[(4-Methoxyphenyl)methyl]pyrrolidine with analogous pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry logP Applications/Notes Reference
This compound C₁₃H₁₇NO 203.28 4-Methoxybenzyl at C2 R configuration ~3.5* Chiral catalyst, medicinal intermediate
2-(4-Methoxyphenyl)pyrrolidine C₁₁H₁₅NO 177.24 4-Methoxyphenyl at C2 Racemic N/A Simpler structure; synthetic intermediate
2-(4-Fluorophenyl)-1-[(4-methoxyphenyl)methyl]pyrrolidine C₁₈H₂₀FNO 285.36 4-Fluorophenyl at C2, 4-methoxybenzyl at C1 Racemic 3.73 Enhanced lipophilicity; fluorinated analog
(±)-(2R,5R)-1-(4-Methoxyphenyl)-5-methylpyrrolidine C₁₄H₂₁NO 219.33 4-Methoxyphenyl, methyl at C5, dimethylbutenyl at C2 cis (2R,5R) N/A Steric effects influence enantioselectivity
1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine C₁₂H₁₄NOF₃ 245.24 Trifluoromethyl at C2 N/A N/A Electron-withdrawing group; metabolic stability

*Estimated logP based on structural analogs.

Key Observations:
  • Substituent Effects : The 4-methoxybenzyl group in the target compound enhances aromatic interactions in catalysis and binding, while fluorinated or trifluoromethyl analogs (e.g., ) exhibit higher lipophilicity and metabolic resistance.
  • Stereochemistry : The R configuration in the target compound and cis stereochemistry in (±)-(2R,5R)-derivatives are critical for enantioselective applications.

Biological Activity

(2R)-2-[(4-methoxyphenyl)methyl]pyrrolidine, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique stereochemistry and structural characteristics contribute to its diverse pharmacological properties, particularly in the areas of antiviral and cholinesterase inhibition.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a 4-methoxyphenylmethyl group. This configuration is crucial for its biological activity, as variations in stereochemistry can significantly influence the interaction with biological targets.

Compound Structure Characteristics Biological Activity
This compound2R stereochemistry with a methoxy groupAntiviral activity against RSV
(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidineDifferent stereochemistryPotentially similar antiviral activity
AcarboseCarbohydrate analogAlpha-glucosidase inhibitor

Antiviral Activity

Recent studies indicate that this compound exhibits promising antiviral properties, particularly against respiratory syncytial virus (RSV). The compound appears to interfere with viral replication processes, although the exact mechanisms remain under investigation. Its potential as an antiviral agent suggests avenues for therapeutic interventions against various viral infections.

Cholinesterase Inhibition

In addition to its antiviral properties, this compound may also function as a cholinesterase inhibitor. Cholinesterase inhibitors are vital in treating conditions like Alzheimer’s disease by increasing acetylcholine levels in the brain. Comparative studies have shown that pyrrolidine derivatives can exhibit moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Case Studies and Research Findings

  • Antiviral Studies :
    • A study highlighted that derivatives of pyrrolidine, including this compound, showed significant activity against RSV. The research focused on the synthesis and evaluation of various derivatives to enhance efficacy and reduce toxicity.
  • Cholinesterase Inhibition :
    • Research conducted on proline-based carbamates demonstrated that certain pyrrolidine derivatives possess selective inhibition of AChE and BChE. The findings indicated that modifications at specific positions on the phenyl ring could enhance selectivity and potency against cholinesterases .
  • Pharmacological Reviews :
    • A comprehensive review of pyrrolidine derivatives emphasized their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This review serves as a valuable resource for understanding the therapeutic potential of compounds like this compound .

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